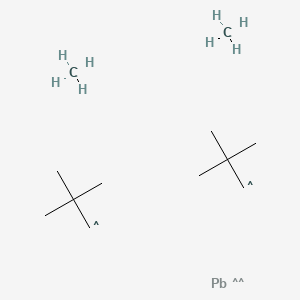
CID 101289951
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 101289951 is an organolead compound with the chemical formula (CH₃)₂Pb(C₅H₁₁)₂ It is a tetraalkyllead compound, where the lead atom is bonded to two methyl groups and two neopentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: CID 101289951 can be synthesized through the reaction of lead(IV) chloride with neopentylmagnesium bromide and methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of dimethyldineopentyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: CID 101289951 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to form lower oxidation state lead compounds.
Substitution: The methyl and neopentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong acids or bases are typically used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and various organic by-products.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
CID 101289951 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of dimethyldineopentyllead involves its interaction with various molecular targets. The lead atom can form bonds with different atoms and molecules, influencing their chemical behavior. The pathways involved include:
Binding to enzymes and proteins: This can alter their activity and function.
Interaction with nucleic acids: It can affect DNA and RNA, potentially leading to genetic mutations or other effects.
Comparaison Avec Des Composés Similaires
CID 101289951 can be compared with other tetraalkyllead compounds such as:
Tetramethyllead (Pb(CH₃)₄): Similar in structure but with four methyl groups.
Tetraethyllead (Pb(C₂H₅)₄): Contains four ethyl groups instead of methyl and neopentyl groups.
Trimethylneopentyllead (Pb(CH₃)₃(C₅H₁₁)): Contains three methyl groups and one neopentyl group.
Uniqueness: this compound is unique due to the presence of both methyl and neopentyl groups, which confer distinct chemical properties and reactivity compared to other tetraalkyllead compounds.
Propriétés
Numéro CAS |
17394-03-5 |
|---|---|
Formule moléculaire |
C12H30Pb |
Poids moléculaire |
381.572 |
Nom IUPAC |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/2C5H11.2CH4.Pb/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;2*1H4; |
Clé InChI |
ZBKHAIBPFIHYHT-UHFFFAOYSA-N |
SMILES |
C.C.CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















